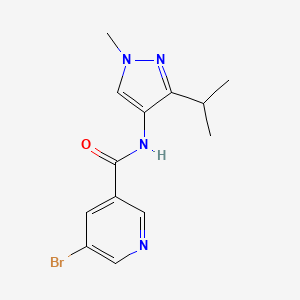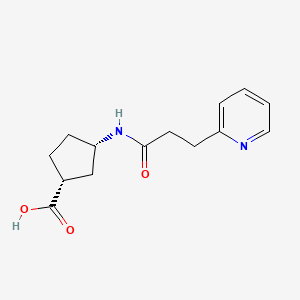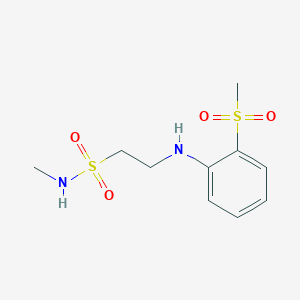
5-cyano-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide is a complex organic compound that contains a thiophene ring, a sulfonamide group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with sulfonamide and cyano groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of ZnO nanorods under solvent-free conditions has been reported to produce thiophene derivatives in high yield .
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
5-cyano-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-cyano-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the cyano group can interact with nucleophiles in biological systems. The thiophene ring provides stability and enhances the compound’s ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant with a thiophene nucleus.
Uniqueness
5-cyano-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide is unique due to its combination of a cyano group, a sulfonamide group, and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-cyano-N-(1,1-dioxothiolan-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S3/c10-5-8-1-2-9(16-8)18(14,15)11-7-3-4-17(12,13)6-7/h1-2,7,11H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVFGATSPVWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxycyclopentyl)carbamoyl]benzoic acid](/img/structure/B6645042.png)
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![5-[[(5-Ethylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6645074.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)




